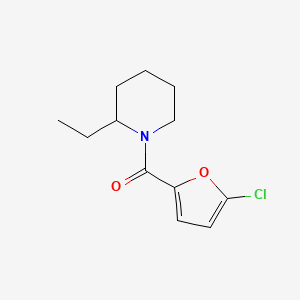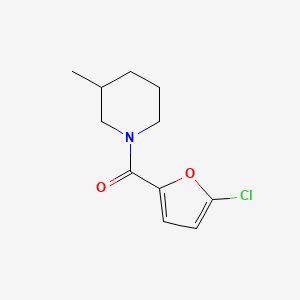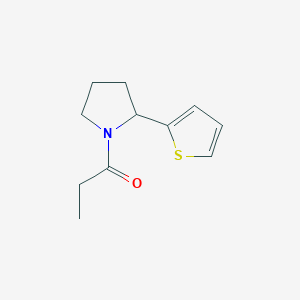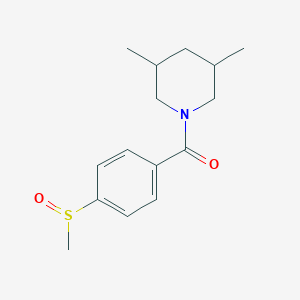![molecular formula C17H19N3O2 B7506309 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol, also known as PHEA-2, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol is not fully understood, but it is thought to involve the modulation of several cellular pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress, and to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol has been shown to have a range of biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to protect against oxidative stress and inflammation, as well as to enhance cell survival and promote neurite outgrowth. It has also been shown to have potential applications in the treatment of neurodegenerative diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol is its versatility in various scientific research fields. It has been shown to have a range of biological activities and can be used in a variety of experimental settings. However, one limitation is the lack of comprehensive studies on its safety and toxicity, which may limit its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol. One potential area of research is the development of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the investigation of the potential applications of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol in the treatment of various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. Additionally, further studies on the safety and toxicity of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol are needed to fully understand its potential applications in clinical settings.
Synthesemethoden
The synthesis of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol can be achieved through a multi-step process involving the reaction of 2-aminobenzimidazole with 2-bromoethanol, followed by the addition of phenylmagnesium bromide. This method has been optimized for high yield and purity and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Eigenschaften
IUPAC Name |
2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-11-10-18-17-19-14-8-4-5-9-15(14)20(17)12-16(22)13-6-2-1-3-7-13/h1-9,16,21-22H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREHEVTUCMSUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=CC=CC=C3N=C2NCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)
![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)